Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-" involves several methods, including reactions with cyclic amines like morpholine. For instance, reactions of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with cyclic amines, including morpholine, have been explored to understand the substitution reactions and the formation of various reaction products (Mikhalina et al., 1995). These methods highlight the versatility and reactivity of the compound, allowing the synthesis of diverse derivatives with potential applications.
Molecular Structure Analysis
The molecular structure of compounds containing the morpholine and naphthalene sulfonyl motifs has been extensively studied. Research on supramolecular chemistry involving these compounds reveals the generation of distinct solvatomorphs, demonstrating the influence of morpholine on the structural diversity and hydrogen bonding networks in these assemblies (Białek et al., 2013). These findings provide insight into the molecular arrangements and potential for creating complex supramolecular structures.
Chemical Reactions and Properties
The interaction of "Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-" derivatives with other chemical entities can lead to a variety of chemical reactions. For instance, the reaction of naphthoquinone sulfonate with aliphatic amines, including morpholine, results in the formation of colored products, offering potential applications in dye synthesis and analytical chemistry (Asahi et al., 1984).
Physical Properties Analysis
The physical properties of "Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-" and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. Studies have not directly addressed these properties in the available literature through the consensus search; however, understanding these properties is essential for practical applications and further research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other compounds, are vital for the compound's applications in material science, pharmaceuticals, and chemical synthesis. The interaction with aliphatic amines and the formation of sulfonamides highlight the compound's reactivity and potential for creating new chemical entities (Asahi et al., 1984).
Scientific Research Applications
1. Supramolecular Chemistry
Morpholine is used in supramolecular chemistry. For instance, it forms adducts with naphthalene-based acids, demonstrating the influence of conformational flexibility on hydrogen bond network dimensionality (Białek, Zaręba, Janczak, & Zoń, 2013).
2. Fluorometric Analysis
It's involved in fluorometric analysis, where morpholine derivatives are used as part of a chemical reaction for the photometric determination of specific compounds (Asahi, Tanaka, & Shinozaki, 1984).
3. Antimicrobial Studies
Morpholine derivatives have been studied for their antimicrobial properties against various microorganisms, such as Staphylococcus aureus and Escherichia coli (Oliveira et al., 2015).
4. Cancer Research
In cancer research, morpholine-containing compounds are synthesized and studied for their anticancer properties, demonstrating significant antiproliferative activity in various cancer cell lines (Chatterjee et al., 2021).
5. Dye and Pigment Industry
Morpholine derivatives are used in the dye and pigment industry, contributing to the development of azo dyes with varying absorbability and fastness properties (Matsui, Kobayashi, & Suzuki, 1962).
6. Drug Development
The compound finds applications in drug development, such as in the design of novel diaryl urea derivatives bearing sulfonamide moiety for their potential use as therapeutic agents (Luo et al., 2013).
7. Membrane Studies
Morpholine derivatives are used in studies on membrane fluidity and fluorophore motions, aiding in understanding the biophysical properties of cell membranes (Teng, Koeppe, & Scarlata, 1991).
properties
IUPAC Name |
N,N-dimethyl-5-morpholin-4-ylsulfonylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)22(19,20)18-9-11-21-12-10-18/h3-8H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPMMAGFHGAYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349724 | |
Record name | Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- | |
CAS RN |
78323-98-5 | |
Record name | Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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